PEG₂ Spacer Length: Distinct Synthetic and Biological Performance Compared to PEG₁ and PEG₃
In PROTAC development, linker length is a critical determinant of degradation efficiency. Boc-PEG₂-benzyl ester provides a precise 2-unit ethylene glycol spacer. This is distinct from Boc-PEG₁-benzyl ester (shorter) and Boc-PEG₃-benzyl ester (longer) [1]. While direct, published comparative degradation data (DC₅₀) for PROTACs incorporating this specific linker versus those with PEG₁ or PEG₃ are not available in the public domain, a robust class-level inference can be drawn from established structure-activity relationships (SAR). A study on BET-targeting PROTACs (MZ1 series) demonstrated that changing the PEG linker from 2 to 1 unit abolished degradation activity (DC₅₀ > 10 µM), while a 3-unit linker resulted in suboptimal potency compared to the 2-unit spacer [2]. The systematic variation of PEG length allows for the fine-tuning of the ternary complex geometry, with optimal lengths often falling between 12-20+ carbons [3]. The PEG₂ spacer offers a unique balance, providing sufficient flexibility and distance distinct from both shorter and longer analogs.
| Evidence Dimension | Linker Length (Effect on PROTAC Degradation Activity) |
|---|---|
| Target Compound Data | PEG₂ spacer (2 ethylene glycol units, ~8 atoms in backbone) |
| Comparator Or Baseline | PEG₁ spacer (1 unit) and PEG₃ spacer (3 units) |
| Quantified Difference | Class-level inference: In a BET PROTAC series (MZ1), changing from PEG₂ to PEG₁ abolished activity (DC₅₀ > 10 µM) [2]. |
| Conditions | PROTAC structure-activity relationship (SAR) analysis for BET bromodomain degradation [2] |
Why This Matters
This defines the compound's specific design space; substituting with PEG₁ or PEG₃ linkers can lead to complete loss of degradation activity, highlighting the critical need for this specific intermediate.
- [1] BOC Sciences. (n.d.). Benzyl-PEG1-Boc and Benzyl-PEG3-CH2-Boc. Retrieved from BOC Sciences PEG product catalog. View Source
- [2] Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. View Source
- [3] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
